3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

Antimicrobial screening Quinoxalinone SAR Gram-positive bacteria

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (CAS 129227-36-7, C13H12N4O, MW 240.26) is a heterocyclic compound consisting of a quinoxalin-2(1H)-one core N-substituted at the 3-position with a 3,5-dimethyl-1H-pyrazole ring. This compound belongs to the broader class of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives, a scaffold recognized for antimicrobial, anti-inflammatory, and anticancer potential.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Cat. No. B5702513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC3=CC=CC=C3NC2=O)C
InChIInChI=1S/C13H12N4O/c1-8-7-9(2)17(16-8)12-13(18)15-11-6-4-3-5-10(11)14-12/h3-7H,1-2H3,(H,15,18)
InChIKeyFYRXDCPWUYWHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one: Core Identity and Chemical Baseline for Procurement Decisions


3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one (CAS 129227-36-7, C13H12N4O, MW 240.26) is a heterocyclic compound consisting of a quinoxalin-2(1H)-one core N-substituted at the 3-position with a 3,5-dimethyl-1H-pyrazole ring . This compound belongs to the broader class of 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivatives, a scaffold recognized for antimicrobial, anti-inflammatory, and anticancer potential . The compound was first reported with full spectroscopic characterization (IR, UV, 1H/13C NMR, MS) and in vitro antibacterial evaluation by Ajani et al. (2009), where it was assigned as compound 3 in a series of ten analogs . Its structural simplicity—featuring the smallest alkyl substituents (two methyl groups) among the 3,5-disubstituted pyrazole variants—underpins key performance differentiators relevant to scientific selection, as detailed below.

Why Generic 3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Substitution Fails: The Critical Role of 3,5-Dimethyl Steric Tuning


Within the 3-(pyrazol-1-yl)quinoxalin-2(1H)-one family, antibacterial potency is highly sensitive to the size and steric bulk of substituents on the pyrazole ring . Direct head-to-head data from Ajani et al. demonstrate that replacing the compact 3,5-dimethyl substitution with ethyl, propyl, diethyl, or thienyl/trifluoromethyl groups (compounds 4–7) elevates the minimum inhibitory concentration (MIC) from 7.8 µg/mL to a range of 15.6–250 µg/mL against the same bacterial isolates . This structure–activity relationship (SAR) means that generic substitution—simply selecting any 3-(pyrazol-1-yl)quinoxalin-2(1H)-one derivative—will not recapitulate the antibacterial performance of the 3,5-dimethyl congener. Procuring this specific compound is therefore essential for experimental reproducibility in antimicrobial screening or SAR studies where low steric hindrance at the pyrazole 3,5-positions is the parameter under investigation .

Head-to-Head Quantitative Differentiation of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one Versus Closest Structural Analogs


Antibacterial MIC: 3,5-Dimethyl Analog Outperforms Bulkier Pyrazole-Substituted Analogs by ≥2-Fold

In the same agar well diffusion and broth microdilution study, the 3,5-dimethyl substituted compound (3) exhibited an MIC of 7.8 µg/mL, while the 5-ethyl-3-methyl analog (4), 3-methyl-5-propyl analog (5), 3,5-diethyl analog (6), and 5-thien-2-yl-3-trifluoromethyl analog (7) showed MIC values ranging from 15.6 to 250 µg/mL across the tested Gram-positive and Gram-negative panels . This represents a ≥2- to 32-fold improvement in potency attributable solely to the smaller steric profile of the two methyl groups. Compound 3 competed favorably with streptomycin at 7.8 and 15.6 µg/mL .

Antimicrobial screening Quinoxalinone SAR Gram-positive bacteria

Microwave-Assisted Synthesis Yield: 3,5-Dimethyl Analog Achieves 99% Yield in 3 Minutes, Outpacing Analogs in Both Efficiency and Speed

Under identical microwave irradiation conditions (400 W, ethanol, β-diketone condensation with 3-hydrazinoquinoxalin-2(1H)-one), the 3,5-dimethyl derivative (3) was obtained in 99.0% yield after only 3 minutes of irradiation . In contrast, compounds 4 (5-ethyl-3-methyl), 5 (3-methyl-5-propyl), and 6 (3,5-diethyl) required 5 minutes and gave lower yields of 93.1%, 90.2%, and 92.2%, respectively . Compound 7 (thienyl/CF₃) gave 97.0% yield in 2 minutes but requires the more expensive 2-thenoyltrifluoroacetone precursor, and its MIC was inferior (15.6–250 µg/mL) .

Green chemistry Microwave-assisted synthesis Pyrazole-quinoxaline hybrid

Steric Hindrance–Activity Relationship: Minimal Steric Bulk at Pyrazole 3,5-Positions Correlates with Maximal Antibacterial Inhibition Zone

The study explicitly notes that compound 3, bearing the smallest side chains (two methyl groups), produced the largest inhibition zones and the lowest MIC (7.8 µg/mL) among the 3,5-disubstituted pyrazole congeners 3–7 . As the substituent size increased from methyl to ethyl, propyl, or diethyl (compounds 4–6), antibacterial activity declined, with MIC values rising to 15.6–250 µg/mL . The authors attributed this to increased steric hindrance disrupting productive target binding . Compound 7, bearing a bulky thienyl and trifluoromethyl group, showed both a narrower antibacterial spectrum and higher MICs despite its excellent synthetic yield, further reinforcing the steric argument .

Structure–activity relationship (SAR) Steric effects Quinoxalinone derivatives

Physicochemical Profile: Lower Melting Point and Lower Molecular Weight Differentiate the 3,5-Dimethyl Analog from Bulkier Congeners

The 3,5-dimethyl analog (3) exhibits a melting point of 177–179°C and a molecular weight of 240.26 g/mol, both values being the lowest among the 3,5-disubstituted pyrazole series . By comparison, compounds 4, 5, and 6 have melting points of 183–185°C, 204–205°C, and 192–193°C, with molecular weights of 254, 268, and 268 g/mol, respectively . The lower melting point may indicate more favorable crystal lattice disruption energy for dissolution, and the lower molecular weight contributes to improved ligand efficiency metrics in drug discovery contexts .

Physicochemical characterization Drug-likeness Melting point

Validated Application Scenarios for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one in Research and Industrial Settings


Antibacterial Lead Optimization: Steric SAR Baseline Compound for Pyrazolyl-Quinoxalinone Series

Investigators performing antibacterial lead optimization on the 3-(pyrazol-1-yl)quinoxalin-2(1H)-one scaffold should use this compound as the minimum-steric-bulk reference point. Its MIC of 7.8 µg/mL against Gram-positive and Gram-negative bacteria, established in direct comparison with bulkier analogs (compounds 4–7, MIC 15.6–250 µg/mL), provides the baseline potency ceiling for the series . Any newly designed analog with larger substituents at the pyrazole 3,5-positions can be evaluated for whether the added steric bulk improves or degrades activity relative to this benchmark.

Microwave-Assisted Synthesis Protocol Development: High-Yield Model Substrate for Reaction Optimization

The 99.0% yield achieved in 3 minutes at 400 W under microwave irradiation, using inexpensive acetyl acetone as the condensation partner, makes this compound an ideal model substrate for developing and benchmarking new microwave-assisted protocols for quinoxalinone derivatization . Its synthesis is faster and higher-yielding than those of the ethyl- and propyl-substituted analogs (90.2–93.1%, 5 min), offering a high-quality control standard when validating new irradiation conditions, solvent systems, or catalyst combinations .

Physicochemical Reference Standard for Quinoxalinone Library Characterization

With its well-defined melting point (177–179°C), fully assigned IR, UV, 1H/13C NMR, and mass spectra, and the lowest molecular weight (240.26 g/mol) in the 3,5-disubstituted series, this compound can serve as a physicochemical reference standard for quality control in quinoxalinone-focused compound libraries . Its lower melting point relative to analogs 4–7 (183–330°C) may also make it a preferred candidate for thermal stability studies or formulation compatibility screening where lower processing temperatures are advantageous .

Medicinal Chemistry Scaffold for Fragment-Based or Ligand-Efficiency-Driven Design

The compound's low molecular weight (240.26 g/mol) and demonstrated antibacterial bioactivity position it as an attractive fragment-sized starting point for structure-based drug design programs. Its ChEMBL entry (CHEMBL1586525) confirms its presence in curated medicinal chemistry databases, facilitating cross-referencing with target prediction and ADMET models . Medicinal chemists seeking a ligand-efficient quinoxalinone core for kinase or antimicrobial target families may select this compound as a privileged fragment for further elaboration.

Quote Request

Request a Quote for 3-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.